molecular formula C16H11NO3 B14521611 1H-1-Benzazepine-2,4,5(3H)-trione, 1-phenyl- CAS No. 62439-78-5

1H-1-Benzazepine-2,4,5(3H)-trione, 1-phenyl-

Cat. No.: B14521611
CAS No.: 62439-78-5
M. Wt: 265.26 g/mol
InChI Key: KMTPQRJHWCBPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1-Benzazepine-2,4,5(3H)-trione, 1-phenyl- is a chemical compound belonging to the benzazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzazepine core with three keto groups and a phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepine-2,4,5(3H)-trione, 1-phenyl- typically involves multi-step organic reactions. Common starting materials include substituted benzene derivatives and appropriate reagents to introduce the azepine ring and keto groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepine-2,4,5(3H)-trione, 1-phenyl- can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or hydroxyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine-2,4,5(3H)-trione, 1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1-Benzazepine-2,4,5(3H)-trione, 1-methyl-
  • 1H-1-Benzazepine-2,4,5(3H)-trione, 1-ethyl-
  • 1H-1-Benzazepine-2,4,5(3H)-trione, 1-propyl-

Uniqueness

1H-1-Benzazepine-2,4,5(3H)-trione, 1-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group may enhance its interactions with certain molecular targets compared to other similar compounds.

Properties

CAS No.

62439-78-5

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

1-phenyl-1-benzazepine-2,4,5-trione

InChI

InChI=1S/C16H11NO3/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16(14)20/h1-9H,10H2

InChI Key

KMTPQRJHWCBPTL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.